Cas no 61503-38-6 (1-(3-chloroprop-1-en-2-yl)-3-methylbenzene)
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-[1-(chloromethyl)ethenyl]-3-methyl-
- 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene
- SCHEMBL9845816
- AKOS006387015
- EN300-1966581
- 61503-38-6
- DTXSID80717745
-
- MDL: MFCD19233498
- Inchi: 1S/C10H11Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3
- InChI Key: UMLSDRFMVAWTRS-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 166.05503
- Monoisotopic Mass: 166.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1966581-0.05g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1966581-0.1g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1966581-0.25g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1966581-0.5g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1966581-1.0g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1966581-2.5g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1966581-5.0g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1966581-10.0g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1966581-1g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1966581-5g |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
61503-38-6 | 5g |
$2858.0 | 2023-09-17 |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene
Chemical Profile of 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene (CAS No. 61503-38-6)
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 61503-38-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with a 3-chloroprop-1-enyl group and a methyl group at the 3-position. Its unique structural configuration makes it a valuable intermediate in synthesizing various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.
The molecular structure of 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene consists of a phenyl ring connected to a vinyl chloride-derived side chain and a methyl substituent. This arrangement imparts distinct reactivity patterns, enabling its use as a building block in the synthesis of more complex compounds. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its utility in constructing pharmacophores, which are essential for drug design.
In recent years, 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene has garnered attention in the development of novel therapeutic agents. Its derivatives have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The chlorine atom on the propenyl side chain facilitates nucleophilic substitution reactions, allowing for further functionalization and diversification of the molecular framework.
One of the most compelling aspects of 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene is its role in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. For instance, researchers have leveraged its scaffold to develop compounds that modulate kinases and other critical signaling proteins involved in diseases such as cancer and neurodegenerative disorders. The ability to fine-tune its structure has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.
The pharmaceutical industry has also recognized the potential of 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene in creating novel agrochemicals. Its derivatives exhibit herbicidal and pesticidal properties, making them valuable for crop protection strategies. The compound's stability under various environmental conditions enhances its efficacy as an active ingredient in formulations designed to combat pests and weeds without harming beneficial flora.
From a synthetic chemistry perspective, 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene serves as a versatile precursor for constructing more complex aromatic systems. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been employed to introduce additional functional groups onto its framework. These modifications have enabled the generation of libraries of compounds with tailored biological activities for high-throughput screening.
The chemical reactivity of 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene is further enhanced by its ability to undergo electrophilic aromatic substitution reactions. This property allows chemists to introduce diverse substituents at specific positions on the benzene ring, thereby creating structurally diverse derivatives with unique pharmacological profiles. Such flexibility is crucial for optimizing drug candidates during the early stages of development.
Recent advancements in computational chemistry have also highlighted the importance of 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene as a key intermediate in designing molecules with specific three-dimensional shapes that mimic natural ligands. Molecular modeling studies have demonstrated how its scaffold can be engineered to interact with biological targets with high affinity and selectivity. This approach has accelerated the discovery process by allowing researchers to predictively design compounds with improved binding properties.
The environmental impact of using 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene as an intermediate has been carefully evaluated. Studies indicate that when synthesized and handled under controlled conditions, it poses minimal risk to ecosystems. However, like many organic compounds, its degradation products must be monitored to ensure long-term environmental safety. Efforts are ongoing to develop greener synthetic routes that reduce waste and energy consumption while maintaining high yields.
In conclusion, 1-(3-chloroprop-1-en-2-yl)-3-methylbenzene (CAS No. 61503-38-6) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new ways to harness its potential, this compound is poised to play an even greater role in advancing therapeutic solutions and sustainable agricultural practices.
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